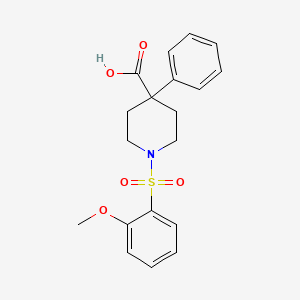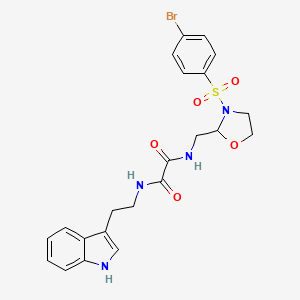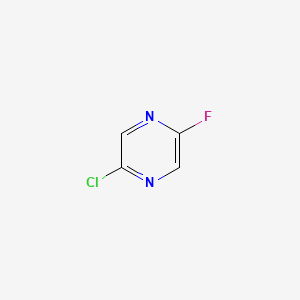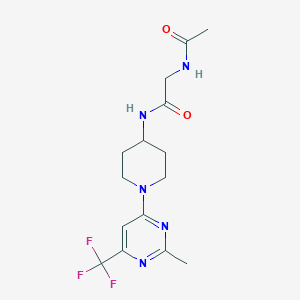
1-(2-Methoxybenzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. MPPC belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties, making it an interesting candidate for further investigation. In
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Alcohol Oxidation Sulfonated Schiff base copper(II) complexes, derived from reactions involving sulfonic acid compounds similar to 1-(2-Methoxybenzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid, have been investigated for their efficiency and selectivity as catalysts in the oxidation of alcohols. These complexes demonstrate high selectivity and quantitative yields in the oxidation of primary and secondary alcohols under solvent- and additive-free conditions, highlighting their potential in synthetic chemistry and industrial applications (Hazra et al., 2015).
Structural Studies for Antineoplastic Applications The structural and conformational studies of solvated compounds closely related to this compound have been explored for potential antineoplastic (anti-cancer) applications. X-ray analysis and molecular orbital methods have provided insights into the molecular structure, which is crucial for understanding the biological activity and developing new therapeutic agents (Banerjee et al., 2002).
Synthesis and Ionization Studies Research into the synthesis of novel compounds, including derivatives of 1,8-dioxoacridine carboxylic acid, which share functional groups with this compound, has been conducted. These studies focus on determining ionization constants in various solvent mixtures, providing valuable data for the design and application of these compounds in different chemical environments (Saygili et al., 2015).
Antimicrobial Activity The synthesis of new pyridine derivatives, incorporating sulfonamide groups similar to those in this compound, has been carried out. These compounds have been evaluated for their antimicrobial properties, indicating their potential utility in developing new antibacterial and antifungal agents (Patel & Agravat, 2009).
Luminescent Properties of Metal-Organic Complexes The synthesis and structural characterization of rare earth metal-organic complexes involving hydroxyl and carboxyl-modified arenesulfonate demonstrate unique luminescent properties. These complexes, incorporating structural elements related to this compound, show potential for applications in optical materials and sensors (Xiao et al., 2017).
Wirkmechanismus
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, compounds with a piperidine structure often interact with various receptors in the nervous system . .
Mode of Action
The mode of action would depend on the compound’s targets. For example, if the compound targets receptors in the nervous system, it might bind to these receptors and alter their activity, leading to changes in nerve signal transmission .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. If it interacts with receptors in the nervous system, it might influence pathways related to neurotransmitter synthesis, release, or reuptake .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. For instance, the presence of a carboxylic acid group might influence how the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound alters nerve signal transmission, this could lead to changes in sensation, mood, or motor control .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . For instance, the compound might be more stable and effective at certain pH levels or temperatures.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-25-16-9-5-6-10-17(16)26(23,24)20-13-11-19(12-14-20,18(21)22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVARDKXZACNYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)
![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)
![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)
![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)



![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)

